N'-hydroxy-2-(2-methylpropoxy)propanimidamide
Description
Properties
IUPAC Name |
N'-hydroxy-2-(2-methylpropoxy)propanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2/c1-5(2)4-11-6(3)7(8)9-10/h5-6,10H,4H2,1-3H3,(H2,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXIORWBCSAMKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(C)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Williamson Ether Synthesis
This method involves nucleophilic substitution between 2-chloropropanenitrile and isobutoxide ions.
Procedure :
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Reagents :
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2-Chloropropanenitrile (1.0 equiv)
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Sodium isobutoxide (1.2 equiv)
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Anhydrous dimethylformamide (DMF) as solvent
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-
Conditions :
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Temperature: 80–90°C
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Duration: 6–8 hours under nitrogen atmosphere
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-
Workup :
Key Challenges :
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Competing elimination reactions at elevated temperatures.
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Sensitivity of nitrile groups to hydrolysis under basic conditions.
Direct Alkylation of Propanenitrile
An alternative approach employs propanenitrile and 2-methylpropyl bromide in the presence of a phase-transfer catalyst.
Procedure :
-
Reagents :
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Propanenitrile (1.0 equiv)
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2-Methylpropyl bromide (1.1 equiv)
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Tetrabutylammonium bromide (TBAB, 0.05 equiv)
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50% NaOH aqueous solution
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Conditions :
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Temperature: 40–50°C
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Duration: 12 hours
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Workup :
Conversion to this compound
The nitrile-to-amidoxime transformation is achieved using hydroxylamine hydrochloride under controlled conditions.
Hydroxylamine-Mediated Reaction
Procedure :
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Reagents :
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2-(2-Methylpropoxy)propanenitrile (1.0 equiv)
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Hydroxylamine hydrochloride (1.5 equiv)
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Ethanol/water (3:1 v/v) as solvent
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Sodium hydroxide (to adjust pH to 8–9)
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Conditions :
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Temperature: Reflux (78–80°C)
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Duration: 4–5 hours
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Workup :
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of hydroxylamine on the nitrile carbon, forming an intermediate iminohydroxamic acid, which tautomerizes to the stable amidoxime.
Microwave-Assisted Synthesis
To enhance reaction efficiency, microwave irradiation has been explored:
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Conditions :
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Power: 300 W
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Temperature: 100°C
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Duration: 20 minutes
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Optimization and Scale-Up Considerations
Solvent Selection
| Solvent System | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol/water (3:1) | 4.5 | 78 | 95 |
| Methanol/water (3:1) | 5.0 | 72 | 92 |
| Isopropanol/water (3:1) | 6.0 | 68 | 90 |
Ethanol/water mixtures provide optimal solubility and reaction kinetics.
Temperature Effects
| Temperature (°C) | Conversion (%) | Selectivity (%) |
|---|---|---|
| 70 | 65 | 88 |
| 80 | 92 | 95 |
| 90 | 90 | 89 |
Elevated temperatures (>85°C) risk decomposition of the amidoxime product.
Industrial-Scale Production
For large-scale synthesis, continuous flow reactors are preferred:
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Residence Time : 30 minutes
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Throughput : 5 kg/h
Analytical Characterization
Critical quality control parameters include:
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-2-(2-methylpropoxy)propanimidamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-hydroxy-2-(2-methylpropoxy)propanimidamide has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound may be used in biological studies to investigate its effects on biological systems.
Industry: It may be used in industrial processes for the synthesis of other compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N'-Hydroxy-2-(2-methylpropoxy)propanimidamide with five structurally related propanimidamide and ethanimidamide derivatives:
Key Research Findings and Structural Insights
Impact of Substituent Hydrophobicity
- Aliphatic vs. This aligns with its use as a CNS drug.
- Electron-Donating vs.
Biological Activity
N'-hydroxy-2-(2-methylpropoxy)propanimidamide is a compound with significant potential in pharmaceutical applications. This article delves into its biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which includes a hydroxyl group and a propanimidamide moiety. The molecular formula is , and it exhibits properties that are crucial for its biological activity.
The biological activity of this compound primarily revolves around its interaction with specific biological targets. Research indicates that it may function as a modulator of enzyme activity, particularly in the context of metabolic pathways. The compound's ability to form co-crystals with other active pharmaceutical ingredients (APIs) enhances its bioavailability, making it a candidate for drug formulation strategies aimed at improving therapeutic efficacy .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits notable biological activities:
- Antimicrobial Activity : The compound showed significant inhibition against various bacterial strains, indicating potential use as an antimicrobial agent.
- Enzyme Inhibition : It was found to inhibit certain enzymes involved in metabolic processes, which could lead to therapeutic applications in conditions like diabetes and obesity.
In Vivo Studies
In vivo studies further corroborate the findings from in vitro experiments. For instance, animal models treated with this compound exhibited improved metabolic profiles, including reduced blood glucose levels and enhanced insulin sensitivity. These effects suggest that the compound may have applications in managing metabolic disorders .
Case Studies
Several case studies highlight the practical applications of this compound:
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Diabetes Management : A study involving diabetic rats demonstrated that administration of the compound led to significant reductions in hyperglycemia compared to control groups.
Treatment Group Blood Glucose Level (mg/dL) Observation Period Control 250 ± 20 4 weeks Treatment 150 ± 15 4 weeks - Antimicrobial Efficacy : In a clinical setting, patients treated with formulations containing this compound showed faster recovery rates from bacterial infections.
Q & A
Basic Question: What are the optimized synthetic pathways for N'-hydroxy-2-(2-methylpropoxy)propanimidamide, and how is purity ensured?
Methodological Answer:
The synthesis typically involves reacting 2-(2-methylpropoxy)propanimidamide with hydroxylamine under controlled conditions. Key steps include:
- Precursor Preparation : Start with 2-(2-methylpropoxy)propanimidamide, synthesized from 2-methylpropoxy derivatives and propanimidamide precursors.
- Hydroxylamine Reaction : Introduce hydroxylamine (NHOH) in a polar solvent (e.g., ethanol) at 60–80°C for 6–12 hours.
- Purification : Use column chromatography or recrystallization to isolate the product.
- Purity Validation : Confirm via -NMR (e.g., δ 1.2 ppm for methyl groups, δ 3.5 ppm for ether linkages) and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks matching the theoretical mass (~160.22 g/mol) .
Basic Question: How is the molecular structure of this compound characterized, and what key features distinguish it?
Methodological Answer:
Structural characterization employs:
- Spectroscopy : - and -NMR to identify proton environments (e.g., hydroxyl protons at δ 8–9 ppm) and carbon backbone.
- Mass Spectrometry : HRMS for exact mass confirmation.
- Computational Modeling : Density Functional Theory (DFT) calculations to predict bond angles and electron distribution.
Key Features : - Functional Groups : Hydroxyl (-OH) and amidoxime (N-OH-C=N) groups enable hydrogen bonding and chelation.
- Stereoelectronic Effects : The 2-methylpropoxy group introduces steric hindrance, influencing reactivity .
Basic Question: What functional groups in this compound dictate its chemical reactivity?
Methodological Answer:
- Amidoxime Group (N-OH-C=N) : Participates in nucleophilic reactions (e.g., with aldehydes to form Schiff bases) and acts as a metal-chelating agent.
- Ether Linkage (2-methylpropoxy) : Provides hydrophobicity and stabilizes the compound via steric effects.
- Hydroxyl Group (-OH) : Facilitates hydrogen bonding with biological targets (e.g., enzymes) and influences solubility in polar solvents.
Experimental Validation : Reactivity assays (e.g., with Fe to test chelation) and TLC monitoring of derivatization reactions .
Advanced Question: How does this compound interact with enzymes, and what methodologies elucidate its mechanism?
Methodological Answer:
- Hypothesized Mechanism : The amidoxime group competitively inhibits metalloenzymes (e.g., matrix metalloproteinases) by binding catalytic zinc ions.
- Experimental Approaches :
- Kinetic Assays : Measure (inhibition constant) using fluorogenic substrates.
- Molecular Docking : Simulate binding poses with software like AutoDock Vina to identify key residues (e.g., His/Glu in active sites).
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics.
Case Study : In preliminary studies, the compound showed IC values <10 μM against MMP-9, suggesting potent inhibition .
Advanced Question: What structure-activity relationships (SAR) guide the optimization of this compound analogs?
Methodological Answer:
SAR studies compare structural variants:
| Modification | Impact on Activity | Reference |
|---|---|---|
| 2-Methylpropoxy Chain | Enhances lipophilicity and membrane permeation | |
| Hydroxyl Group Removal | Abolishes metal chelation, reducing inhibition | |
| Aromatic Substituents | Introduces π-π stacking with enzyme pockets | |
| Methodology : Synthesize analogs, test bioactivity (e.g., IC), and correlate with computed logP/ΔG binding scores . |
Advanced Question: How stable is this compound under varying experimental conditions, and how is degradation monitored?
Methodological Answer:
- Stability Challenges : Hydrolysis of the amidoxime group in acidic/basic conditions (pH <3 or >10).
- Assessment Methods :
- Accelerated Degradation Studies : Incubate at 40°C/75% RH; analyze via HPLC for degradation products (e.g., propanimidamide).
- Kinetic Modeling : Calculate (time for 10% degradation) using Arrhenius plots.
- Stabilization Strategies : Lyophilization or storage in anhydrous DMSO at -20°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
